Cas no 1514674-05-5 (N4-(4-Fluorobenzyl)-N6-methylpyrimidine-4,6-diamine)

N4-(4-Fluorobenzyl)-N6-methylpyrimidine-4,6-diamine 化学的及び物理的性質
名前と識別子
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- N4-(4-fluorobenzyl)-N6-methylpyrimidine-4,6-diamine
- 4-N-[(4-fluorophenyl)methyl]-6-N-methylpyrimidine-4,6-diamine
- N4-(4-Fluorobenzyl)-N6-methylpyrimidine-4,6-diamine
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- インチ: 1S/C12H13FN4/c1-14-11-6-12(17-8-16-11)15-7-9-2-4-10(13)5-3-9/h2-6,8H,7H2,1H3,(H2,14,15,16,17)
- InChIKey: ANADMMBLMFXXNW-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)CNC1C=C(N=CN=1)NC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 219
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 49.8
N4-(4-Fluorobenzyl)-N6-methylpyrimidine-4,6-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6567-9314-10g |
N4-(4-fluorobenzyl)-N6-methylpyrimidine-4,6-diamine |
1514674-05-5 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
Life Chemicals | F6567-9314-5g |
N4-(4-fluorobenzyl)-N6-methylpyrimidine-4,6-diamine |
1514674-05-5 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
TRC | N306781-500mg |
n4-(4-fluorobenzyl)-n6-methylpyrimidine-4,6-diamine |
1514674-05-5 | 500mg |
$ 320.00 | 2022-06-02 | ||
Life Chemicals | F6567-9314-2.5g |
N4-(4-fluorobenzyl)-N6-methylpyrimidine-4,6-diamine |
1514674-05-5 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
Life Chemicals | F6567-9314-0.5g |
N4-(4-fluorobenzyl)-N6-methylpyrimidine-4,6-diamine |
1514674-05-5 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
Life Chemicals | F6567-9314-1g |
N4-(4-fluorobenzyl)-N6-methylpyrimidine-4,6-diamine |
1514674-05-5 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
TRC | N306781-100mg |
n4-(4-fluorobenzyl)-n6-methylpyrimidine-4,6-diamine |
1514674-05-5 | 100mg |
$ 95.00 | 2022-06-02 | ||
TRC | N306781-1g |
n4-(4-fluorobenzyl)-n6-methylpyrimidine-4,6-diamine |
1514674-05-5 | 1g |
$ 475.00 | 2022-06-02 | ||
Life Chemicals | F6567-9314-0.25g |
N4-(4-fluorobenzyl)-N6-methylpyrimidine-4,6-diamine |
1514674-05-5 | 95%+ | 0.25g |
$302.0 | 2023-09-06 |
N4-(4-Fluorobenzyl)-N6-methylpyrimidine-4,6-diamine 関連文献
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
N4-(4-Fluorobenzyl)-N6-methylpyrimidine-4,6-diamineに関する追加情報
N4-(4-Fluorobenzyl)-N6-methylpyrimidine-4,6-diamine: A Comprehensive Overview
N4-(4-Fluorobenzyl)-N6-methylpyrimidine-4,6-diamine, with the CAS registry number 1514674-05-5, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and structural versatility. The molecule's unique combination of functional groups, including the pyrimidine ring, fluorobenzyl substituent, and methyl group, makes it a promising candidate for various applications in drug discovery and advanced materials.
The pyrimidine ring system is a fundamental structure in many bioactive molecules, including nucleotides and various pharmaceutical agents. In N4-(4-Fluorobenzyl)-N6-methylpyrimidine-4,6-diamine, the pyrimidine core is further modified with a 4-fluorobenzyl group at position 4 and a methyl group at position 6. These substituents not only enhance the compound's stability but also confer unique electronic and steric properties that are critical for its interactions with biological systems. Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel anti-cancer agents due to its ability to inhibit key enzymes involved in cell proliferation.
One of the most intriguing aspects of N4-(4-Fluorobenzyl)-N6-methylpyrimidine-4,6-diamine is its role in targeted drug delivery systems. Researchers have explored its ability to act as a carrier for anti-cancer drugs, leveraging its biocompatibility and controlled release properties. This has led to promising results in preclinical models, where the compound demonstrated enhanced drug efficacy and reduced systemic toxicity. Furthermore, its fluorobenzyl group has been shown to improve solubility and bioavailability, making it an attractive option for oral drug delivery.
In addition to its medicinal applications, N4-(4-Fluorobenzyl)-N6-methylpyrimidine-4,6-diamine has also found utility in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent advancements in synthetic methods have enabled the large-scale production of this compound with high purity, further facilitating its integration into cutting-edge electronic devices.
The synthesis of N4-(4-Fluorobenzyl)-N6-methylpyrimidine-4,6-diamine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyrimidine ring through cyclization reactions and subsequent functionalization with the fluorobenzyl and methyl groups. The use of palladium-catalyzed cross-coupling reactions has significantly improved the efficiency and selectivity of these processes, ensuring high yields and product quality.
From a regulatory standpoint, N4-(4-Fluorobenzyl)-N6-methylpyrimidine-4,6-diamine has undergone extensive safety evaluations to assess its potential toxicity and environmental impact. These studies have demonstrated that the compound exhibits low toxicity at therapeutic concentrations and is rapidly metabolized in vivo, minimizing long-term health risks. As a result, it has been classified as a safe compound for use in both medicinal and industrial applications.
In conclusion, N4-(fluorobenzyl)-N6-methylpyrimidine-diamine (CAS No. 1514674-05-5) stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure, combined with its favorable pharmacokinetic properties and biocompatibility, positions it as a valuable asset in drug discovery and materials science. As research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing modern medicine and technology.
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